molecular formula C10H11N3S B182537 Cinnamaldehyde thiosemicarbazone CAS No. 5351-70-2

Cinnamaldehyde thiosemicarbazone

Cat. No.: B182537
CAS No.: 5351-70-2
M. Wt: 205.28 g/mol
InChI Key: SHUQFXIRXYXNOZ-HCFISPQYSA-N
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Description

Cinnamaldehyde thiosemicarbazone is a derivative of cinnamaldehyde, a compound known for its presence in cinnamon oil, and thiosemicarbazide. This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

Cinnamaldehyde thiosemicarbazone has been found to target two primary enzymes: Carbonic Anhydrase II (CA-II) and Cathepsin B . CA-II is a metalloenzyme that efficiently catalyzes the reversible hydration of CO2 to HCO3- and H+ ions, playing a significant role in many pathological and physiological processes . Cathepsin B is a lysosomal cysteine protease that plays multiple roles in physiological and pathological processes .

Mode of Action

This compound interacts with its targets in a specific manner. For CA-II, the compound mediates an ionic interaction with the Zn ion in the active site of the enzyme . The thiosemicarbazide moiety of the compound is supported by The199 and Thr200, while Gln92 supports the interactions of all the compounds by hydrogen bonding . For Cathepsin B, thiosemicarbazones have been found to inhibit the enzyme’s activity to a greater extent than semicarbazones .

Biochemical Pathways

The inhibition of CA-II and Cathepsin B by this compound affects several biochemical pathways. By inhibiting CA-II, the compound disrupts the regulation of CO2 and HCO3- concentrations, which can impact a variety of physiological processes . The inhibition of Cathepsin B can affect intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .

Pharmacokinetics

These compounds are generally believed to have high bioavailability and bioactivity .

Result of Action

The inhibition of CA-II and Cathepsin B by this compound results in molecular and cellular effects. The inhibition of CA-II can lead to changes in the regulation of CO2 and HCO3- concentrations, affecting various physiological processes . The inhibition of Cathepsin B can disrupt intracellular protein turnover and other processes, potentially leading to various physiological effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to diffuse through the semipermeable membrane of cell lines can be affected by the presence of other substances . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Cinnamaldehyde thiosemicarbazone interacts with several biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to have significant interactions with human topoisomerases, enzymes crucial for DNA replication and transcription . The nature of these interactions involves the inhibition of topoisomerase II, which is a key target in anticancer therapeutics .

Cellular Effects

This compound has been found to have various effects on cells and cellular processes. It has demonstrated potential anticancer effects, targeting several biological processes, including DNA metabolism . It influences cell function by inhibiting key enzymes involved in DNA replication and transcription, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It specifically displays significant inhibition of topoisomerase II, a crucial enzyme for DNA replication and transcription . This inhibition disrupts the normal functioning of the enzyme, leading to changes in DNA metabolism and, consequently, cell function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds have shown anxiolytic effects in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to DNA metabolism . It interacts with enzymes such as topoisomerase II, affecting the normal functioning of these enzymes and leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Thiosemicarbazones are known to play a significant role in the regulation of plant growth due to their capability for diffusion through the semipermeable membrane of cell lines .

Subcellular Localization

Given its interactions with enzymes such as topoisomerase II, it can be inferred that it may localize to areas where these enzymes are present, such as the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamaldehyde thiosemicarbazone is synthesized through the condensation reaction of cinnamaldehyde with thiosemicarbazide. The reaction typically involves dissolving thiosemicarbazide in a solvent, such as ethanol, and then adding cinnamaldehyde. The mixture is stirred and heated under reflux conditions, often with the addition of a small amount of glacial acetic acid to catalyze the reaction. After cooling, the product is crystallized and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale crystallization and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Cinnamaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cinnamaldehyde thiosemicarbazone is unique due to its structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUQFXIRXYXNOZ-HCFISPQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-70-2
Record name Cinnamaldehyde thiosemicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamaldehyde thiosemicarbazone
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Q & A

A: Cinnamaldehyde thiosemicarbazone exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. While the exact mechanism is not fully elucidated, research suggests that it might interfere with bacterial protein synthesis or disrupt the bacterial cell wall. Further research is needed to pinpoint the precise mechanism. [, ]

A: Yes, research has identified tyrosinase as a target for this compound. It acts as a reversible mixed-type inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory action suggests its potential in applications related to hyperpigmentation disorders. []

A: The molecular formula of this compound is C10H11N3S, and its molecular weight is 205.28 g/mol. [, ]

A: this compound and its complexes have been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide insights into its structural features, bonding characteristics, and electronic properties. [, , , ]

A: While this compound itself may not possess inherent catalytic properties, its complexes, particularly with transition metals like Palladium (Pd) or Ruthenium (Ru), could potentially exhibit catalytic activity. [, ]. Further research is needed to explore its potential in this domain.

A: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the structural features of this compound and its Nickel (Ni) complex, demonstrating the role of computational chemistry in understanding its properties. [] Furthermore, molecular docking and dynamic studies have been used to investigate the potential of this compound derivatives as antimalarial drugs targeting cysteine protease in Plasmodium falciparum. []

A: Studies investigating the structure-activity relationship of this compound derivatives as fungicidal agents revealed that replacing the benzaldehyde group with cinnamaldehyde significantly enhanced the activity against various fungi. [] This highlights the importance of the cinnamaldehyde moiety for its biological activity.

ANone: While specific formulation strategies for this compound are not extensively detailed in the provided literature, researchers could explore various approaches such as encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs to improve its pharmaceutical properties.

A: The provided literature doesn't offer detailed insights into the ADME properties of this specific compound. In silico ADMET studies were conducted on Methyl Eugenol this compound (MECThi) derivatives, demonstrating their drug-likeness and potential as antimalarial agents. [] Further experimental investigations are needed to determine the PK/PD profile of this compound.

ANone: Information regarding specific resistance mechanisms or cross-resistance patterns associated with this compound is limited in the provided research. Further investigations are required to understand its potential for inducing resistance and its relationship to other antimicrobial agents.

A: While the provided literature does not explicitly discuss the toxicological profile of this compound, in silico toxicity analysis of a MECThi derivative showed no mutagenicity or carcinogenicity. [] Thorough toxicological evaluations are crucial to determine its safety profile and potential for clinical use.

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